1,4-Diisopropyl-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

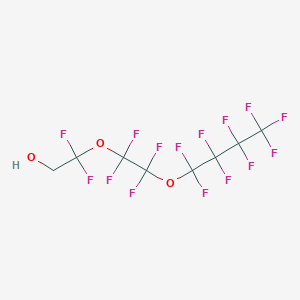

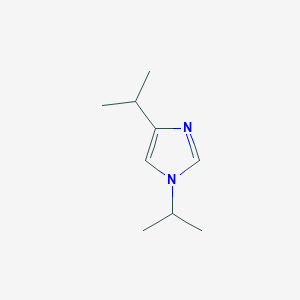

1,4-Diisopropyl-1H-imidazole (DIPI) is a heterocyclic organic compound with the chemical formula C9H14N2. It is a pale yellow liquid that is used in various scientific research applications. DIPI is a derivative of imidazole, which is an important organic compound that has many applications in the pharmaceutical industry.

Wissenschaftliche Forschungsanwendungen

1,4-Diisopropyl-1H-imidazole has many scientific research applications, including:

1. Catalysis: this compound is used as a ligand in catalytic reactions. It can form complexes with metals such as palladium and copper, which can catalyze various reactions such as Suzuki-Miyaura cross-coupling reactions and Sonogashira coupling reactions.

2. Organic Synthesis: this compound is used as a reagent in organic synthesis. It can be used to prepare various organic compounds such as imidazolium salts, which have applications in the synthesis of ionic liquids.

3. Material Science: this compound is used as a precursor in the synthesis of various materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have applications in gas storage, catalysis, and drug delivery.

Wirkmechanismus

The mechanism of action of 1,4-Diisopropyl-1H-imidazole is not well understood. However, it is believed to act as a nucleophile in catalytic reactions. It can form complexes with metals, which can then catalyze various reactions. The exact mechanism of action of this compound in organic synthesis and material science is also not well understood.

Biochemical and Physiological Effects

This compound has no known biochemical or physiological effects. It is not used as a drug or medication and is not approved for human or animal use. Therefore, information related to drug usage and dosage and drug side effects is excluded from this paper.

Vorteile Und Einschränkungen Für Laborexperimente

1,4-Diisopropyl-1H-imidazole has several advantages for lab experiments, including:

1. High Yield: this compound can be synthesized in high yield using simple and inexpensive reagents.

2. Stability: this compound is stable under normal laboratory conditions and can be stored for long periods without decomposition.

3. Versatility: this compound can be used in various scientific research applications, including catalysis, organic synthesis, and material science.

However, this compound also has some limitations, including:

1. Toxicity: this compound is toxic and can cause skin and eye irritation. It should be handled with care and proper safety precautions should be taken.

2. Limited Solubility: this compound has limited solubility in water and some organic solvents. This can make it difficult to use in certain reactions.

Zukünftige Richtungen

There are several future directions for the research and development of 1,4-Diisopropyl-1H-imidazole, including:

1. Development of New Catalytic Reactions: this compound can be used as a ligand in various catalytic reactions. Future research can focus on developing new catalytic reactions using this compound as a ligand.

2. Synthesis of New Materials: this compound can be used as a precursor in the synthesis of various materials such as MOFs and COFs. Future research can focus on synthesizing new materials using this compound as a precursor.

3. Biological Applications: Although this compound has no known biochemical or physiological effects, future research can focus on exploring its potential biological applications. This can include its use as a drug or medication for various diseases.

Conclusion

In conclusion, this compound is a heterocyclic organic compound with various scientific research applications. It can be synthesized using simple and inexpensive reagents and is stable under normal laboratory conditions. This compound has several advantages for lab experiments, including high yield and versatility. However, it also has some limitations, including toxicity and limited solubility. Future research can focus on developing new catalytic reactions, synthesizing new materials, and exploring its potential biological applications.

Synthesemethoden

1,4-Diisopropyl-1H-imidazole can be synthesized by the reaction of imidazole with isopropyl iodide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as acetone or dimethylformamide. The product is then purified by distillation or chromatography to obtain pure this compound.

Eigenschaften

CAS-Nummer |

154385-48-5 |

|---|---|

Molekularformel |

C9H16N2 |

Molekulargewicht |

152.24 g/mol |

IUPAC-Name |

1,4-di(propan-2-yl)imidazole |

InChI |

InChI=1S/C9H16N2/c1-7(2)9-5-11(6-10-9)8(3)4/h5-8H,1-4H3 |

InChI-Schlüssel |

FQGGMDHXCMSLQW-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CN(C=N1)C(C)C |

Kanonische SMILES |

CC(C)C1=CN(C=N1)C(C)C |

Synonyme |

1H-Imidazole,1,4-bis(1-methylethyl)-(9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1-Fluoroethenyl)phenyl]ethanone](/img/structure/B115239.png)

![N-(Furo[3,2-b]pyridin-2-ylmethyl)acetamide](/img/structure/B115242.png)

![4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one](/img/structure/B115245.png)

![Furo[2,3-b]pyridine-2-methanamine](/img/structure/B115246.png)

![N-[(3R,4R,5S,6R)-4,5-dihydroxy-2-[(2S,3S,4S,5S,6R)-4-hydroxy-5-methoxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B115250.png)